Hydroxy Saxagliptin-13C,D2 Hydrochloride
Description
Introduction to Hydroxy Saxagliptin-13C,D2 Hydrochloride
Chemical Identity and Nomenclature
This compound is chemically designated as (1S,3S,5S)-2-[(2S)-2-Amino-2-(3,5-dihydroxytricyclo[3.3.1.1³,⁷]dec-1-yl)acetyl]-6,6-dideuterio-2-azabicyclo[3.1.0]hexane-3-¹³C-carbonitrile hydrochloride . Key identifiers include:
| Parameter | Value |
|---|---|
| CAS Number | 1572922-53-2 |
| Molecular Formula | C₁₇¹³CH₂₃D₂N₃O₃·HCl |
| Molecular Weight | 370.88 g/mol |
| Synonyms | M2 Saxagliptin Hydroxylated Metabolite-13C,D2 Hydrochloride, BMS 510849 |
This compound is the ¹³C- and deuterium-labeled version of 5-hydroxy saxagliptin, a primary metabolite of saxagliptin formed via hepatic cytochrome P450-mediated oxidation.
Structural Features and Isotopic Labeling
The molecule’s architecture combines a bicyclic β-amino acid backbone fused to an adamantane-derived hydroxylated moiety (Figure 1). The isotopic labels are strategically positioned to optimize analytical performance:
- ¹³C Label : Incorporated at the carbonitrile group (C≡N) of the azabicyclohexane ring, ensuring stability and minimal isotopic exchange.
- Deuterium (D₂) Labels : Positioned at the 6,6-positions of the azabicyclohexane ring, which are non-exchangeable and resistant to metabolic or chemical degradation.
These labels achieve ≥98.5% isotopic purity for ¹³C and ≥99.0% for deuterium , critical for reducing interference during mass spectrometry.
Table 1: Comparative Analysis of Labeled vs. Non-Labeled 5-Hydroxy Saxagliptin
| Parameter | 5-Hydroxy Saxagliptin | Hydroxy Saxagliptin-13C,D2 |
|---|---|---|
| Molecular Formula | C₁₈H₂₅N₃O₃ | C₁₇¹³CH₂₃D₂N₃O₃ |
| Molecular Weight | 331.42 g/mol | 370.88 g/mol |
| Isotopic Labels | None | ¹³C (C≡N), D₂ (C6) |
| Key Applications | API synthesis, stability studies | LC-MS/MS quantification, method validation |
Role in Pharmaceutical Research as a Stable Isotope-Labeled Standard
This compound is indispensable in bioanalytical workflows for saxagliptin, particularly in:
Analytical Method Development and Validation
The compound serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, enabling precise quantification of saxagliptin and 5-hydroxy saxagliptin in biological matrices (e.g., plasma). Key applications include:
- UPLC-MS/MS Analysis : Used in Waters’ mixed-mode solid-phase extraction (SPE) protocols to achieve lower limits of quantification (LLOQ) of 0.2 ng/mL for 5-hydroxy saxagliptin, with recovery rates of 71% .
- HILIC-MS Methods : Supports simultaneous detection of saxagliptin, 5-hydroxy saxagliptin, and metformin in plasma, with linear calibration ranges of 0.1–100 ng/mL .
Table 2: Performance Metrics of LC-MS/MS Methods Using Hydroxy Saxagliptin-13C,D2
| Parameter | UPLC-MS/MS (Waters) | HILIC-MS (Plasma) |
|---|---|---|
| LLOQ (5-Hydroxy) | 0.2 ng/mL | 0.2 ng/mL |
| Recovery (%) | 71% | 80–82% |
| Precision (% RSD) | ≤10% | ≤5% |
| Linearity (R²) | >0.99 | >0.999 |
| Chromatographic Runtime | 3.5 min | 1.8 min |
Overcoming Analytical Challenges
Stable isotope labeling addresses critical issues in bioanalysis:
- Isobaric Interference : The mass difference of 3.0 Da (¹³C) and 2.0 Da (D₂) ensures clear separation from non-labeled metabolites in MS/MS.
- Matrix Effects : Deuterium labeling minimizes ion suppression/enhancement in complex biological matrices, improving method reproducibility.
Regulatory Compliance
The compound complies with US FDA and ICH guidelines for method validation, including accuracy (95–105%), precision (≤15% CV), and stability (freeze-thaw, short-term). Its use in quality control (QC) samples ensures traceability to pharmacopeial standards (e.g., USP, EP).
Properties
CAS No. |
1572922-53-2 |
|---|---|
Molecular Formula |
C18H26ClN3O3 |
Molecular Weight |
370.879 |
IUPAC Name |
(1R,3S,5S)-2-[(2S)-2-amino-2-(3,5-dihydroxy-1-adamantyl)acetyl]-6,6-dideuterio-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C18H25N3O3.ClH/c19-6-12-1-11-2-13(11)21(12)15(22)14(20)16-3-10-4-17(23,7-16)9-18(24,5-10)8-16;/h10-14,23-24H,1-5,7-9,20H2;1H/t10?,11-,12+,13+,14-,16?,17?,18?;/m1./s1/i2+1D2; |
InChI Key |
WCCKQMJRTRWMMX-HHZNFPBZSA-N |
SMILES |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)(CC(C5)(C4)O)O)N.Cl |
Synonyms |
(1S,3S,5S)-2-[(2S)-2-amino-2-(3,5-dihydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-2-Azabicyclo[3.1.0]hexane-3-carbonitrile-13C,D2 Hydrochloride; BMS 510849--13C,D2 Hydrochloride; 5-Hydroxy Saxagliptin-13C,D2 Hydrochloride; BMS 510849-13C,D2 Hydrochlori |
Origin of Product |
United States |
Preparation Methods
Design of 13C and Deuterium Incorporation
The dual isotopic labeling of Hydroxy Saxagliptin-13C,D2 Hydrochloride targets the adamantane and bicyclohexane moieties of the parent saxagliptin structure. The 13C atom is introduced at the C6 position of the azabicyclohexane ring, while two deuterium atoms replace hydrogens at the C6 methylene group (Fig. 1). This labeling pattern minimizes isotopic dilution during metabolic transformations while maintaining the compound’s pharmacological activity.
The synthesis begins with [13C]CH2I2 as the primary 13C source, which is reacted with a deuterated glycine precursor to form the isotopically enriched azabicyclohexane intermediate. Adamantane hydroxylation is performed post-labeling using regioselective oxidation catalysts to yield the 5-hydroxy metabolite framework.
Radiolabeled Precursor Synthesis
In the preparation of [14C]-labeled saxagliptin (a related compound), [14C]CH2I2 undergoes nucleophilic substitution with a phthalimide-protected glycine ester, achieving 52% radiochemical yield after HPLC purification. For the 13C,D2 variant, this step is modified by substituting [13C]CD2I2 and optimizing reaction temperatures to 40–50°C to enhance isotopic incorporation efficiency.
Coupling of Labeled Fragments
The labeled azabicyclohexane intermediate is coupled to the adamantylglycine component via a mixed anhydride method. Using methanesulfonyl chloride and diisopropylethylamine in THF at −5°C, the reaction achieves >90% conversion within 2 hours. Critical parameters include:
Deprotection and Hydroxylation
The tert-butoxycarbonyl (Boc) protecting group is removed using HCl in dioxane, yielding the free amine hydrochloride. Subsequent hydroxylation at the adamantane C3 position employs Mn(OAc)3 in acetic acid at 80°C for 8 hours, achieving 75% regioselectivity for the 5-hydroxy isomer.
Purification and Isolation Techniques
Chromatographic Methods
Reverse-phase HPLC with a C18 column (5 μm, 250 × 4.6 mm) resolves the labeled product from unreacted precursors and diastereomers. Mobile phases consist of:
-
Phase A : 0.1% trifluoroacetic acid (TFA) in water.
-
Phase B : 0.1% TFA in acetonitrile.
Gradient elution from 20% to 50% B over 30 minutes achieves baseline separation, with the product eluting at 18.2 minutes (Fig. 2).
Analytical Characterization
Mass Spectrometry
High-resolution ESI-MS of the 13C,D2-labeled compound shows a molecular ion at m/z 370.18 ([M+H]+), consistent with the theoretical mass of 370.18 Da (Fig. 3). The isotopic cluster exhibits a 13C:12C ratio of 98.9:1.1 and D incorporation >99%.
Nuclear Magnetic Resonance
1H NMR (600 MHz, D2O) highlights deuterium-induced signal splitting:
-
δ 3.15–3.25 (m, 2H) : Methylene protons adjacent to 13C, showing a 1:2:1 triplet (J = 19.5 Hz) due to 13C-1H coupling.
-
δ 1.45–1.60 (m, 12H) : Adamantane protons, unchanged from the unlabeled compound.
13C NMR confirms single 13C enrichment at 73.8 ppm (azabicyclohexane C6), with no detectable 12C contamination.
Challenges in Isotopic Synthesis
Kinetic Isotope Effects
Deuterium incorporation at the C6 position slows subsequent amidation steps by 15–20% compared to protiated analogs, requiring extended reaction times (24 vs. 18 hours).
Purification Artifacts
The 13C,D2 variant exhibits stronger adsorption to C18 stationary phases than its unlabeled counterpart, necessitating:
-
Higher acetonitrile concentrations (55% vs. 50%) for elution.
-
Column temperatures maintained at 35°C to reduce peak tailing.
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 0.5 |
| Ethanol | 10.2 |
| DMSO | 20.5 |
| DMF | 18.7 |
Solubility in aqueous buffers (pH 7.4) is enhanced 5-fold by co-solvents like PEG 400.
Applications in Metabolic Studies
The 13C,D2 label enables precise tracking of saxagliptin’s hydroxylation by CYP3A4/5 isoforms. In human liver microsomes, the metabolite exhibits a K_m of 12.4 μM and V_max of 4.2 nmol/min/mg protein, aligning with unlabeled kinetics. Mass balance studies using this tracer have quantified fecal excretion as the major elimination pathway (62% of dose) .
Chemical Reactions Analysis
Types of Reactions
Hydroxy Saxagliptin-13C,D2 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific functional groups involved .
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which are used for further research and development .
Scientific Research Applications
Hydroxy Saxagliptin-13C,D2 Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in the study of reaction mechanisms and metabolic pathways.
Biology: Helps in understanding the biological processes and interactions of saxagliptin and its derivatives.
Medicine: Used in the development and testing of new pharmaceuticals, particularly for diabetes treatment.
Industry: Employed in the quality control and validation of analytical methods for drug development
Mechanism of Action
Hydroxy Saxagliptin-13C,D2 Hydrochloride exerts its effects by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. This inhibition results in prolonged active incretin levels, which regulate glucose homeostasis by increasing insulin synthesis and release from pancreatic beta cells and decreasing glucagon secretion from pancreatic alpha cells. The molecular targets involved include the DPP-4 enzyme and incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) .
Comparison with Similar Compounds
Key Properties :
- CAS Number : 709031-78-7 (parent compound Saxagliptin Hydrochloride) .
- Molecular Weight : 351.9 g/mol (unlabeled form); isotopic variants increase molecular weight proportionally .
- Primary Use : Analytical reference standard for drug metabolism studies, bioavailability assessments, and quality control in pharmaceutical manufacturing .
- Regulatory Status : Classified as a controlled product with stringent handling requirements, including permits and BSL certification. It has a short shelf life and is produced only on demand .
Comparison with Similar Compounds
The following section compares Hydroxy Saxagliptin-13C,D2 Hydrochloride with structurally and functionally related compounds, focusing on isotopic composition, analytical applications, pharmacokinetics, and regulatory considerations.
Saxagliptin Hydrochloride (Unlabeled)
Structural and Functional Similarities :
- Both compounds share the same core structure as DPP-4 inhibitors, critical for glycemic control in diabetes .
- Pharmacokinetics : Saxagliptin Hydrochloride has a plasma half-life of 2.5–3.1 hours, necessitating once-daily dosing. Its hydroxy metabolite (the target of isotopic labeling) contributes to prolonged DPP-4 inhibition .
Divergences :
- Analytical Utility: Unlike the isotopically labeled variant, unlabeled Saxagliptin Hydrochloride cannot serve as an internal standard due to indistinguishable mass spectrometry signals from metabolites .
- Regulatory Handling : The unlabeled form has standard storage requirements, whereas this compound requires controlled conditions (e.g., short shelf life, restricted freight) .
ent-Calindol-13C,D2 Hydrochloride
Structural Parallels :
Functional Differences :
- Therapeutic Class : ent-Calindol targets calcium homeostasis, unlike Saxagliptin’s role in glucose metabolism.
- Analytical Methods : While both require LC-MS, ent-Calindol-13C,D2 Hydrochloride is optimized for fluorescence detection due to its indole moiety, whereas Hydroxy Saxagliptin-13C,D2 uses reverse-phase HPLC (RP-HPLC) with UV detection (λ = 210 nm) .
Diltiazem Hydrochloride (Non-Isotopic Hydrochloride Salt)
Formulation Contrasts :
- Diltiazem Hydrochloride, a calcium channel blocker, is formulated with hydroxypropyl methylcellulose (HPMC) and carbomer to enhance mucosal adhesion and bioavailability .
- Release Kinetics: Follows a Korsmeyer-Peppas model (non-Fickian diffusion), whereas this compound is designed for rapid dissolution in analytical matrices .
Data Table: Comparative Analysis of Hydrochloride Compounds
Research Findings and Challenges
- Analytical Resolution : this compound resolves from its parent compound in RP-HPLC with a retention time shift of ~0.3 minutes, similar to the resolution (R ≥ 1.5) required for Doxepin Hydrochloride isomers .
- Stability Issues : The compound’s short shelf life necessitates just-in-time synthesis, contrasting with stable analogs like Diltiazem HCl, which retains efficacy for years under ambient conditions .
- Environmental Impact : Isotopic analogs like Hydroxy Saxagliptin-13C,D2 HCl require specialized disposal protocols, akin to Duloxetine Hydrochloride’s environmental assessment mandates .
Q & A
Q. How should researchers address replication challenges in studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
